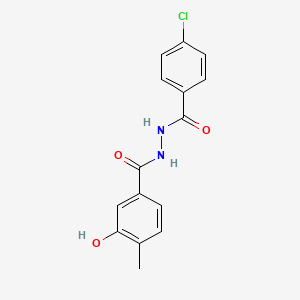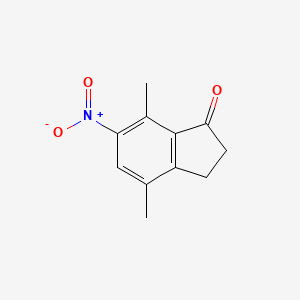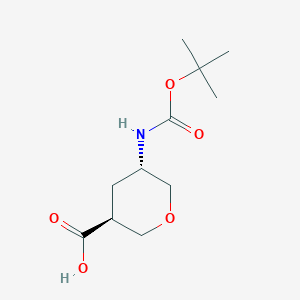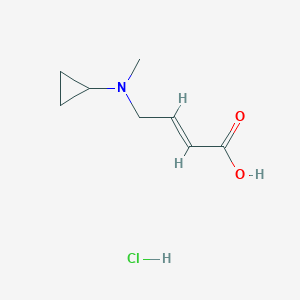
Methyl 3-methoxy-5-nitro-4-(propylamino)benzoate
Overview
Description
Methyl 3-methoxy-5-nitro-4-(propylamino)benzoate is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-methoxy-5-nitro-4-(propylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxy-5-nitro-4-(propylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photostabilizer Properties
Methyl 3-methoxy-5-nitro-4-(propylamino)benzoate, along with compounds like methyl 2-methoxybenzoate, has been researched for its role in the generation and quenching of singlet molecular oxygen, a factor significant in photostabilization. These compounds are effective scavengers of O2(1Δg), playing a crucial role in protecting materials against oxygen-mediated degradation, especially under certain environmental conditions of medium polarity and pH (Soltermann et al., 1995).
Synthesis and Chemical Transformation
Mesophase Behavior in Liquid Crystals
In the realm of liquid crystals, research has been conducted on compounds with structures similar to methyl 3-methoxy-5-nitro-4-(propylamino)benzoate. These studies focus on how different substituents, such as methoxy and nitro groups, affect the mesophase formation and stability of Schiff base ester liquid crystal compounds. This research provides insights into the role of different substituents and chain lengths on mesophase behavior (Hagar et al., 2019).
Photophysical and Photochemical Properties
Further exploration into the photophysical properties of compounds structurally related to methyl 3-methoxy-5-nitro-4-(propylamino)benzoate, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, reveals unique luminescence properties. These studies are crucial in understanding the quantum yields and excited-state proton transfer, which have implications in fields like optoelectronics and photochemistry (Soyeon Kim et al., 2021).
Insecticidal Applications
Research has been conducted on the insecticidal properties of various benzoates, including compounds structurally similar to methyl 3-methoxy-5-nitro-4-(propylamino)benzoate. These studies focus on their efficacy as contact and fumigation toxins, suggesting potential applications in pest control (Chen et al., 2018).
properties
IUPAC Name |
methyl 3-methoxy-5-nitro-4-(propylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-5-13-11-9(14(16)17)6-8(12(15)19-3)7-10(11)18-2/h6-7,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPDLRADYZXHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-5-nitro-4-(propylamino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Bromo-5-fluoro-2-phenylmethoxybenzoyl)amino] 2,2-dimethylpropanoate](/img/structure/B8239748.png)



![Benzyl 2-[4-(cyclopropylmethylsulfonyl)phenyl]acetate](/img/structure/B8239772.png)

![8'-Methoxy-3',4'-dihydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B8239796.png)

![6-Oxabicyclo[3.2.2]non-3-en-7-one](/img/structure/B8239816.png)


![methyl 4-chloro-3-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoxy]-5-nitrobenzoate](/img/structure/B8239842.png)

